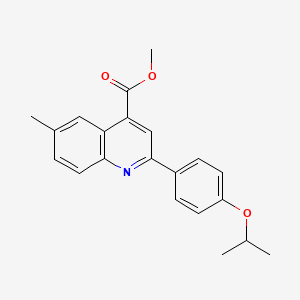![molecular formula C15H13ClINOS B6077015 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide, also known as CI-994, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. CI-994 belongs to the class of histone deacetylase inhibitors (HDACi), which are compounds that can modulate gene expression by inhibiting the activity of HDAC enzymes.
作用機序
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide exerts its biological effects by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in regulating gene expression, and HDAC inhibitors like this compound can modulate gene expression by increasing histone acetylation levels. In addition to histones, HDAC enzymes also target non-histone proteins, including transcription factors and signaling molecules, and HDAC inhibitors can also affect their activity.
Biochemical and physiological effects:
In addition to its effects on gene expression, this compound has been shown to affect various biochemical and physiological processes. For example, this compound can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response. This compound can also affect the levels of various signaling molecules, including cytokines and growth factors, which can further modulate its biological effects.
実験室実験の利点と制限
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide is its relatively low toxicity compared to other HDAC inhibitors. This compound has been shown to have a favorable safety profile in preclinical studies, which makes it a promising candidate for clinical development. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and efficacy. This issue can be addressed by formulating this compound as a prodrug or using alternative delivery methods, such as nanoparticles or liposomes.
将来の方向性
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide. First, more studies are needed to elucidate the molecular mechanisms underlying its biological effects. Second, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Third, the potential applications of this compound in other diseases, such as autoimmune disorders and infectious diseases, should be explored. Fourth, the development of new formulations or delivery methods for this compound could enhance its bioavailability and efficacy. Finally, the identification of biomarkers that can predict the response to this compound could improve patient selection and treatment outcomes.
合成法
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide can be synthesized by reacting 2-chlorobenzyl mercaptan with 4-iodoaniline in the presence of sodium hydride and acetic acid to form this compound. The reaction is typically carried out under reflux conditions, and the product is purified by column chromatography.
科学的研究の応用
2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide has been studied extensively for its potential therapeutic applications in cancer and neurodegenerative disorders. In cancer, this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines and inhibit tumor growth in animal models. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINOS/c16-14-4-2-1-3-11(14)9-20-10-15(19)18-13-7-5-12(17)6-8-13/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVASFRPEEBLREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)

![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)
![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)
![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide](/img/structure/B6076988.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)
![N-(2-fluorophenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6076999.png)

![7-(cyclobutylmethyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077008.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)

![1-[(3-acetyl-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B6077035.png)